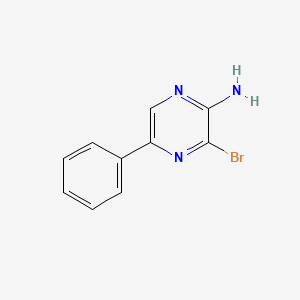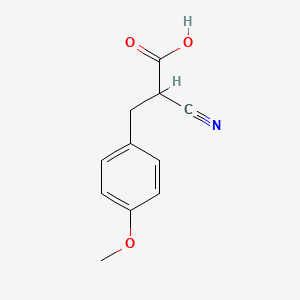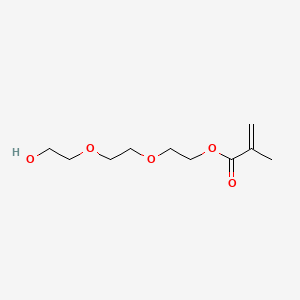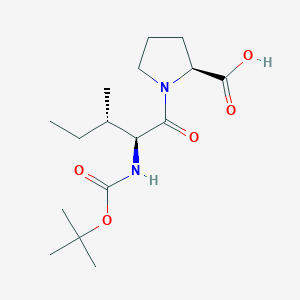
3-Bromo-5-phénylpyrazine-2-amine
Vue d'ensemble
Description
3-Bromo-5-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3 . It has a molecular weight of 250.09 g/mol . The compound is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, an amine group, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C10H8BrN3/c11-9-10 (12)13-6-8 (14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13) . Physical And Chemical Properties Analysis
3-Bromo-5-phenylpyrazin-2-amine has a molecular weight of 250.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 248.99016 g/mol . The topological polar surface area of the compound is 51.8 Ų . The compound has a heavy atom count of 14 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthèse de systèmes hétérocycliques complexes
La 3-Bromo-5-phénylpyrazine-2-amine est connue pour être un échafaudage polyvalent en synthèse organique et en chimie médicinale . Elle est souvent utilisée comme matière première pour la préparation de systèmes hétérocycliques plus complexes ayant une pertinence dans le domaine pharmaceutique .
Par exemple, les 3(5)-aminopyrazoles, dont la this compound fait partie, sont largement explorés comme précurseurs dans la synthèse de systèmes hétérocycliques condensés, à savoir les pyrazolo[1,5-a]pyrimidines . Ces composés ont une large gamme d'applications dans des domaines majeurs, y compris dans l'industrie pharmaceutique .
Agent thérapeutique potentiel
En recherche médicale, la this compound s'est avérée prometteuse comme agent thérapeutique potentiel. Elle est actuellement évaluée pour sa sécurité et son efficacité chez l'homme par le biais d'essais cliniques.
Plus précisément, elle est étudiée pour le traitement de diverses maladies telles que le cancer, la maladie d'Alzheimer et la maladie de Parkinson. La structure et les propriétés uniques du composé en font un candidat prometteur pour ces applications thérapeutiques.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-phenylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJERTWGUYNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498905 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67602-05-5 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)








